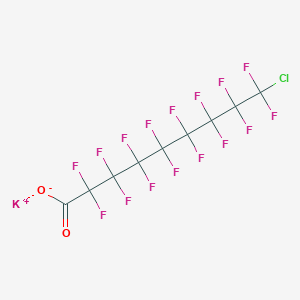

Potassium 9-chloroperfluorononanoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HClF16O2.K/c10-9(25,26)8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)2(11,12)1(27)28;/h(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQYUVPEYJRJCI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9ClF16KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Structural Characteristics, and Classification of Potassium 9 Chloroperfluorononanoate

Systematic Nomenclature and Common Academic Synonyms: F-53B Major and K-9Cl-PF3ONS

The compound is identified by several names in scientific literature and regulatory documents. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate. isotope.comnih.gov Another frequently used systematic name is potassium 2-[(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy]-1,1,2,2-tetrafluoroethanesulfonate. wikipedia.orgwikidata.org

In academic and industrial contexts, it is commonly referred to by a variety of synonyms. The most prevalent of these are F-53B, which is often used in studies related to its application in the electroplating industry. wikipedia.orgservice.gov.uk Other common identifiers include 9Cl-PF3ONS and 6:2 Cl-PFESA, which provide more structural information regarding the molecule. isotope.comnih.govwikipedia.orgservice.gov.ukzeptometrix.com

Table 1: Identification of Potassium 9-chloroperfluorononanoate

| Identifier Type | Identifier |

|---|---|

| Systematic Name | Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate |

| Common Synonym | F-53B |

| Common Synonym | 9Cl-PF3ONS |

| Common Synonym | 6:2 Cl-PFESA |

| CAS Number | 73606-19-6 isotope.comwikipedia.orgwikidata.org |

| Molecular Formula | C8ClF16KO4S wikipedia.orgwikidata.org |

Categorization within the Perfluoroether Sulfonic Acid (PFESA) Subgroup

This compound is classified as a per- and polyfluoroalkyl substance (PFAS). wikipedia.orgwikidata.org More specifically, it is categorized as a chloro-substituted perfluoroalkylethersulfonic acid (Cl-PFESA). wikipedia.org The PFESA subgroup is characterized by the presence of an ether bond (an oxygen atom linking two carbon chains) within the fluorinated alkyl chain, which distinguishes them from perfluoroalkyl sulfonic acids (PFSAs) like perfluorooctanesulfonic acid (PFOS).

The structure of F-53B consists of a potassium cation (K+) and a complex anion. alfa-chemistry.com The anion features a perfluorinated carbon chain containing an ether linkage and a terminal chlorine atom, attached to a sulfonate group (-SO3-). This structure places it within the emerging class of PFAS that were developed as replacements for older, long-chain PFAS.

Relationship to Other Functionally and Structurally Similar PFAS Analogues

This compound is functionally and structurally related to several other PFAS, most notably perfluorooctanesulfonic acid (PFOS). PFOS was a widely used fluorosurfactant before its production was phased out by major manufacturers due to environmental and health concerns. wikipedia.orgca.gov

F-53B was introduced as an alternative to PFOS, particularly as a mist suppressant in the chrome plating industry, a role historically filled by PFOS salts. wikipedia.org Structurally, both compounds are perfluorinated sulfonic acids, making them effective surfactants. However, F-53B's structure is differentiated by the ether linkage and the chlorine atom. These modifications were intended to create a molecule with different environmental and toxicological properties compared to PFOS. Despite these structural differences, research indicates that F-53B exhibits a similarly strong binding affinity to certain biological proteins, such as the liver fatty acid-binding protein, as PFOS. wikipedia.org

Table 2: Comparison of F-53B and PFOS

| Feature | This compound (F-53B) | Perfluorooctanesulfonic acid (PFOS) |

|---|---|---|

| PFAS Subgroup | Perfluoroether Sulfonic Acid (PFESA) wikipedia.orgwikipedia.org | Perfluoroalkyl Sulfonic Acid (PFSA) |

| Key Structural Features | Ether linkage, Terminal chlorine atom | Fully fluorinated eight-carbon chain wikipedia.org |

| Primary Anion | [C8ClF16O4S]⁻ | [C8F17SO3]⁻ |

| Industrial Use | Mist suppressant in chrome plating wikipedia.org | Formerly used in stain repellents, firefighting foams, and chrome plating wikipedia.orgca.govolympianwatertesting.com |

Environmental Occurrence and Spatiotemporal Distribution

Detection in Aqueous Environmental Matrices

The presence of potassium 9-chloroperfluorononanoate has been confirmed in numerous aqueous environments, from freshwater bodies to marine ecosystems, as well as in engineered water systems like wastewater treatment plants.

Research has documented the occurrence of this compound (often reported as 6:2 Cl-PFESA or F-53B) in various surface waters, with concentrations varying significantly based on proximity to industrial sources.

In China, where F-53B has been used as a PFOS alternative, studies have detected it in several river and lake systems. nih.gov One study reported concentrations in surface waters of rivers and lakes ranging from below the method detection limit to 52.0 ng/L. researchgate.net Another investigation in urban surface water in Beijing also confirmed its presence. caymanchem.com Notably, estimated concentrations in local Chinese waters near chromium-plating facilities were predicted to be as high as 0.700 mg/L, with potential future concentrations reaching 2.30 mg/L if usage remains uncontrolled. researchgate.net In a study of constructed wetlands in southeastern China, the mean concentration in surface water was 0.299 ± 0.184 ng/L. nih.gov

The compound's distribution extends to marine environments. It has been detected in ocean waters at concentrations ranging from <0.01 to 0.17 ng/L, with higher levels observed near Australian sites. mdpi.com

Table 1: Detection of this compound in Surface Water Systems

| Location/System | Matrix | Concentration Range | Reference(s) |

|---|---|---|---|

| Various Rivers and Lakes, China | River/Lake Water | [<="">5] | |

| Near Chromium-Plating Plants, China | Freshwater | Predicted up to 0.700 mg/L | researchgate.net |

| Constructed Wetland, Southeastern China | Surface Water | 0.299 ± 0.184 ng/L (mean) | nih.gov |

| Ocean Waters (near Australia) | Marine Water | <0.01 - 0.17 ng/L | mdpi.com |

Note: MDL = Method Detection Limit. Concentrations may be reported for the anionic form, 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (6:2 Cl-PFESA).

Contamination of groundwater with this compound is a growing concern due to the potential for long-term exposure. Detections have been reported in various regions, often linked to industrial or urban activities.

In the United States, the compound has been sporadically detected in private wells in Connecticut. ct.gov A study of groundwater in constructed wetlands in southeastern China found a mean concentration of 0.421 ± 0.149 ng/L. nih.gov The U.S. Geological Survey has also included this compound in analyses of groundwater used for public water supply, indicating its relevance as a potential contaminant in these sources. usgs.govnih.gov

Wastewater treatment plants (WWTPs) are significant conduits for the entry of persistent organic pollutants into the environment. Studies have shown that this compound is not effectively removed by conventional treatment processes.

In a study of a municipal WWTP in Hangzhou Bay, China, which receives effluent from an electroplating factory, the compound was detected in both influent and effluent. The concentration in the final effluent ranged from 16.1 to 152 ng/L. researchgate.net Research in Northern Italy and at Nordic WWTPs also included 6:2 Cl-PFESA in their monitoring of wastewater, confirming its presence in these systems. uniroma1.itacs.org Some studies have even observed an increase in the concentration of certain PFAS, including 6:2 Cl-PFESA, from the influent to the effluent of WWTPs, suggesting that precursor compounds may be transformed into this more stable substance during the treatment process. bohrium.com

Table 2: Detection of this compound in Wastewater

| Location/System | Matrix | Concentration Range | Reference(s) |

|---|---|---|---|

| Municipal WWTP, Hangzhou Bay, China | Effluent | 16.1 - 152 ng/L | researchgate.net |

| Electroplating Industry WWTP, China | Influent/Effluent | Identified, concentration increased post-treatment | bohrium.com |

| Various WWTPs, Northern Italy | Influent/Effluent | Investigated (specific concentrations vary) | uniroma1.it |

Note: Concentrations are typically reported for the anionic form, 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (6:2 Cl-PFESA).

Presence in Terrestrial Environmental Compartments

The terrestrial environment, including soils and sediments, serves as a significant sink for persistent chemicals like this compound.

Soil contamination with this compound is a concern due to its potential uptake by plants and subsequent entry into the food chain. acs.orgnih.gov

In China, a meta-analysis revealed high detection frequencies of 6:2 Cl-PFESA in soils, ranging from 69.38% to 100%. nih.gov A study of 40 soil samples surrounding an industrial plant found the compound in every sample, with a mean concentration of 0.180 ng/g. researchgate.net Its presence has also been noted in agricultural soils where it can impact microbial communities and plant defense systems. msstate.edu A microcosm study investigating the degradation of precursor compounds also detected high levels of 6:2 Cl-PFESA in the soil matrix. acs.org

Table 3: Detection of this compound in Soils

| Location/Region | Matrix | Concentration/Detection | Reference(s) |

|---|---|---|---|

| Various sites, China | Soil | 69.38% - 100% detection frequency | nih.gov |

| Surrounding an industrial plant, China | Soil | 0.180 ng/g (mean) | researchgate.net |

Note: Concentrations are typically reported for the anionic form, 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (6:2 Cl-PFESA).

Sediments act as the ultimate sink for many environmental pollutants, where they can accumulate over time and provide a historical record of contamination.

This compound has been identified in both freshwater and marine sediments. A risk evaluation report by the UK Environment Agency provided predicted environmental concentrations of <0.0775 mg/kg wet weight for freshwater sediment and <1.55 x 10-3 mg/kg wet weight for marine sediment. service.gov.uk A study in Tampa Bay, USA, detected the compound in fish, suggesting its presence and bioavailability in the local sediments, which were influenced by wastewater discharges. frontiersin.org Furthermore, analysis of sediment cores from remote High and Low Arctic lakes in Canada detected the presence of 6:2 Cl-PFESA, demonstrating its potential for long-range environmental transport. nih.gov The bioaccumulation from sediments into organisms has also been studied, with biota-sediment accumulation factors (BSAFs) being measured for F-53B. nih.gov

Atmospheric Presence and Aerosol Association

The atmospheric behavior of chlorinated PFAS, a class of compounds that includes this compound, is an area of growing scientific inquiry. Like other PFAS, these substances can be introduced into the atmosphere, leading to long-range transport far from their original sources. nih.gov While direct studies on the atmospheric presence of this compound are lacking, research on similar compounds offers valuable insights.

Atmospheric transport is a recognized pathway for the global distribution of various PFAS. nih.gov This can occur through the release from manufacturing facilities or the volatilization from contaminated soils and water bodies. nih.govnih.gov Once in the atmosphere, these persistent compounds can travel vast distances.

A significant mechanism for the atmospheric presence of certain PFAS is their association with aerosols, particularly sea spray. sciencedaily.com Laboratory and field studies have demonstrated that perfluoroalkyl acids (PFAAs) present in seawater can be ejected into the air as bubbles burst on the ocean surface, forming aerosols. sciencedaily.comnih.govacs.org This process effectively transfers these compounds from the ocean to the atmosphere, contributing to their dispersal over coastal areas and potentially far inland. sciencedaily.com

Research conducted at coastal monitoring stations has shown correlations between the concentrations of certain PFAAs in the air and sodium ions (Na+), a marker for sea salt aerosols. For instance, at Andøya, Norway, perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA) showed strong correlations with Na+. nih.govacs.org This suggests a significant association with sea spray aerosols. While specific data for chlorinated PFAS like this compound is not available, their chemical structure suggests they may exhibit similar behavior.

Table 1: Correlation of Selected Perfluoroalkyl Acids (PFAAs) with Sodium (Na+) in Aerosols at Norwegian Monitoring Stations

| Compound | Correlation with Na+ at Andøya (r-value) | Correlation with Na+ at Birkenes (r-value) |

| Perfluorooctanoic acid (PFOA) | 0.77 | 0.46 |

| Perfluorononanoic acid (PFNA) | 0.75 | 0.46 |

| Perfluorohexane sulfonate (PFHxS) | 0.79 | 0.71 |

| Perfluorooctane (B1214571) sulfonate (PFOS) | 0.70 | 0.65 |

Data sourced from studies on PFAA concentrations in aerosols. nih.govacs.org

Global and Regional Distribution Patterns

The persistence and mobility of PFAS have led to their detection in environmental media across the globe, even in remote regions like the Arctic. acs.orgresearchgate.net While the specific global distribution of this compound has not been mapped, the patterns observed for other PFAS and chlorinated analogs provide a framework for understanding its likely dispersal.

Direct emissions from industrial facilities and the use of consumer products are primary sources of PFAS in the environment. acs.org Once released, these compounds can enter waterways and be transported over long distances by ocean currents. acs.org Atmospheric transport and deposition also play a crucial role in their global distribution. nih.gov

Investigations into PFAS contamination have identified several "hotspots" of elevated concentrations around the world. These are often linked to specific industrial activities or locations where PFAS-containing products were used extensively.

Industrial Regions: Southwestern New Jersey in the United States has been identified as an area with significant contamination by novel chloro-perfluoro-polyether carboxylates (Cl-PFPECAs). nih.govacs.org Studies in this region have detected these compounds in both surface and groundwater, with industrial facilities being the likely source. nih.gov Similarly, industrialized provinces in China have shown high levels of PFAS in major rivers. frontiersin.org

Firefighter Training Areas: The use of aqueous film-forming foams (AFFF) for firefighting training has resulted in significant PFAS contamination of soil and groundwater at airports and military bases worldwide. cbc.capfasproject.com

Global Hotspots: Broader analyses of water samples have pointed to Australia, China, the United States, and parts of Europe as global hotspots for high concentrations of PFAS. cbsnews.comwaterdiplomat.org It is important to note that these findings are also influenced by the intensity of monitoring in these regions. cbsnews.com A recent study in the U.S. identified contamination hotspots in the eastern part of the country, including a region spanning Georgia, Alabama, and Tennessee, and another across New York, Pennsylvania, and New Jersey. ecowatch.com

Table 2: Examples of Regional PFAS Contamination Hotspots

| Location | Primary Contaminants of Concern | Likely Sources |

| Southwestern New Jersey, USA | Chloro-perfluoro-polyether carboxylates (Cl-PFPECAs) | Industrial facilities nih.govacs.org |

| Eastern U.S. (e.g., GA, AL, TN) | Per- and polyfluoroalkyl substances (PFAS) | Industrial sites, densely populated areas ecowatch.com |

| Various locations, Canada | Per- and polyfluoroalkyl substances (PFAS) | Airports, military bases, firefighting training sites cbc.ca |

| Shandong Province, China | Perfluorooctanoic acid (PFOA) and other PFAS | Fluoropolymer production facilities frontiersin.org |

Studies on the distribution of PFAS often reveal concentration gradients that can indicate sources and transport pathways. While specific longitudinal and latitudinal data for this compound is unavailable, research on other PFAS demonstrates these patterns.

Concentrations of PFAS are generally highest near source areas, such as industrial plants or urban centers, and decrease with distance. nih.gov For example, a study modeling air emissions from a fluoropolymer manufacturing facility predicted that total PFAS air concentrations would decrease significantly with distance from the source. nih.gov

Global studies have also revealed large-scale concentration gradients. For instance, concentrations of PFOA and PFOS in the Atlantic Ocean have been found to be higher in the more industrialized Northern Hemisphere compared to the Southern Hemisphere. acs.org This suggests long-range transport from source regions in North America and Europe.

In terrestrial environments, the accumulation of chlorinated PFAS has also shown variation. A study in New Jersey found that lower molecular weight Cl-PFPECAs were enriched in vegetation relative to surface soils, indicating how different environmental compartments can exhibit varying concentration profiles. nih.govscilit.com

Further research is needed to determine if this compound follows similar longitudinal and latitudinal distribution patterns and to what extent it is present in different environmental compartments globally.

Environmental Transport and Fate Mechanisms

Hydrological Transport Dynamics

The movement of Potassium 9-chloroperfluorononanoate through the environment is largely governed by its interaction with water. As a water-soluble compound, its fate is intrinsically linked to the hydrological cycle.

Advective and Dispersive Transport in Aquatic Systems

Models of PFAS transport in coastal environments have shown that factors like wind and tidal currents are major drivers of distribution. researchgate.net For instance, strong winds and waves can significantly increase the transport distance of PFAS compared to transport under tidal currents alone. researchgate.net The concentration of F-53B in natural waters has been reported to reach levels of milligrams per liter in some areas, indicating its potential for significant advective transport in surface water systems. researchgate.net

Leaching Potential in Soil Systems

The potential for this compound to leach from soil into groundwater is a critical aspect of its environmental risk profile. Leaching is influenced by the compound's sorption characteristics, the properties of the soil, and the amount of water moving through the soil profile.

Standardized soil column leaching tests are used to evaluate the mobility of chemicals like PFAS. diva-portal.orgmdpi.com These tests measure the amount of a substance that is transported through a soil column with the flow of an artificial rain solution. For PFAS, leaching is generally observed to be dependent on the length of the carbon chain and the nature of the functional group. nih.gov Shorter-chain PFAS tend to be more mobile and leach more readily than long-chain PFAS. nih.gov PFAS with carboxylate head groups are often more mobile than those with sulfonate head groups. nih.gov One field study investigating the long-term application of biosolids found that F-53B was not detected in soil samples at various depths, which could suggest lower mobility or potential degradation over time, although this does not provide quantitative leaching data. researchgate.net

The retardation factor (R) is a key parameter that describes how much slower a contaminant moves through a porous medium compared to water. For some PFAS like PFOS, retardation factors in saturated soils have been measured, but specific values for this compound are not currently available. nih.gov It is important to note that in unsaturated (vadose zone) soils, the presence of an air-water interface can significantly increase the retardation of some PFAS, turning the vadose zone into a long-term source of contamination to groundwater. researchgate.net

Influence of Water Solubility on Environmental Mobility

The water solubility of a compound is a primary determinant of its environmental mobility. Highly soluble compounds are more likely to be transported with water flow. While no experimentally determined water solubility value for this compound was identified, a report from the UK Environment Agency suggests that its solubility is likely to be significant, in excess of 50 mg/L, based on concentrations used in aquatic toxicity tests. service.gov.uk The same report also provides predicted water solubility values from various models, which are presented in the table below. The high water solubility of many PFAS is a key reason for their widespread presence in the aquatic environment. nih.gov

Table 1: Predicted Water Solubility of this compound (F-53B)

| Source | Predicted Water Solubility (mg/L) |

| EPISuite™ (WSKOWWIN) | 1,480 |

| EPISuite™ (WATERNT) | 3,110 |

| US EPA CompTox (ACD/Labs) | 1,100 |

| US EPA CompTox (OPERA) | 1,970 |

Data sourced from the Environment Agency (2023) report. service.gov.uk

Sorption and Desorption Dynamics in Environmental Media

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a critical factor controlling the mobility and bioavailability of this compound in the environment.

Sorption Mechanisms to Soil Organic Matter (SOM) and Mineral Phases

The sorption of PFAS to soil and sediment is a complex process influenced by the properties of both the chemical and the environmental medium. For anionic PFAS like this compound, sorption is often correlated with the fraction of soil organic carbon (foc). nih.gov However, other mechanisms also play a significant role.

Studies on the sorption of F-53B to various nanomaterials have identified electrostatic attraction and hydrophobic interactions as key mechanisms. nih.govresearchgate.net Electrostatic interactions are particularly important under acidic conditions. The presence of a chlorine atom on the perfluoroalkyl chain can also influence its sorption behavior.

The interaction with mineral phases in soil is also crucial. For instance, the sorption of F-53B on layered double hydroxides has been shown to be efficient, with ion exchange being a primary mechanism. diva-portal.org The pH of the surrounding water can significantly affect sorption, as it influences the surface charge of both the mineral phases and the PFAS molecule itself. nih.gov

The rate and extent of sorption are described by kinetic and isotherm models, respectively.

Adsorption Kinetics

Studies on the adsorption of F-53B onto various adsorbents, such as nano-activated carbon and other nanomaterials, have consistently shown that the process is well-described by the pseudo-second-order kinetic model. nih.govservice.gov.uk This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The initial phase of adsorption is typically rapid, with equilibrium being reached within a few hours. nih.gov

Adsorption Isotherms

The relationship between the concentration of a contaminant in solution and the amount adsorbed onto a solid at equilibrium is described by an adsorption isotherm. For F-53B, the Langmuir isotherm model has been found to provide a good fit for its adsorption on nano-activated carbon and anion-exchange resins. service.gov.ukgsienv.com The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites.

The table below presents the Langmuir isotherm parameters for the adsorption of F-53B on an anion-exchange resin.

Table 2: Langmuir Isotherm Parameters for F-53B Adsorption

| Adsorbent | qm (mmol/g) | KL (L/mmol) | R² |

| IRA67 Resin | 4.2 | 1.3 | 0.99 |

Data adapted from a comparative study on F-53B and PFOS removal. gsienv.com qm = maximum adsorption capacity, KL = Langmuir constant related to the affinity of binding sites, R² = coefficient of determination.

These findings suggest that while this compound is mobile in the environment due to its water solubility, its transport is significantly influenced by sorption processes, particularly to organic matter and certain mineral surfaces.

Factors Influencing Sorption (e.g., pH, Ionic Strength, Co-contaminants)

The sorption of this compound and related chlorinated per- and polyfluoroalkyl substances (PFAS) to environmental matrices is a complex process governed by a combination of compound-specific properties and environmental conditions. Key factors influencing the extent of sorption include the solution pH, ionic strength, and the presence of co-contaminants.

pH: The pH of the surrounding aqueous environment plays a critical role in the sorption of ionizable PFAS like this compound. The charge of both the PFAS molecule and the sorbent surface is pH-dependent. For anionic PFAS, which are deprotonated and negatively charged at typical environmental pH values, sorption tends to increase at lower pH. itrcweb.orgnih.gov This is because lower pH can lead to a less negatively charged or even positively charged surface on some minerals and organic matter, enhancing electrostatic attraction. researchgate.net For a close structural analog, 6:2 chlorinated polyfluorinated ether sulfonate (F-53B), studies on nano-alumina materials demonstrated that electrostatic attraction is a key sorption mechanism. pfascentral.org The pKa values for many perfluoroalkyl acids (PFAAs) are typically low (< 3.5), meaning they exist predominantly in their anionic form in the environment. researchgate.net

Ionic Strength: The concentration of dissolved salts, or ionic strength, significantly influences the sorption of PFAS. An increase in ionic strength has been shown to enhance the sorption of anionic PFAS onto soils and sediments. researchgate.netnih.gov This phenomenon can be attributed to several factors. Firstly, increased cation concentrations can screen the negative charges on both the PFAS head groups and the sorbent surfaces, reducing electrostatic repulsion and allowing for greater hydrophobic interaction between the PFAS tail and the sorbent. nih.gov Secondly, polyvalent cations, such as Ca²⁺ and Mg²⁺, can act as bridges between the negatively charged PFAS and negatively charged sites on the sorbent surface. researchgate.netresearchgate.net Studies have shown that the presence of Ca²⁺ leads to greater retardation of PFOA in porous media compared to Na⁺ at the same concentration. researchgate.net The sorption-enhancing effect of salinity has been observed to be particularly strong for perfluorooctane (B1214571) sulfonate (PFOS) in marine sediments, with dissolved calcium and magnesium being the dominant contributors. researchgate.net

Co-contaminants: The presence of other organic and inorganic compounds can either compete with or enhance the sorption of this compound. Co-contaminants such as hydrocarbons and chlorinated solvents may be present in PFAS-contaminated soils. nih.gov Dissolved organic carbon (DOC) in the solution can have a negative effect on PFAS sorption, likely due to competition for sorption sites. researchgate.net Conversely, some studies suggest that the presence of certain co-contaminants might alter the surface properties of sorbents, indirectly affecting PFAS sorption. The complex interactions between various contaminants in a mixture can lead to outcomes that are difficult to predict without site-specific investigations. researchgate.net

Sorption to Sediment Constituents

The primary constituents of sediment that govern the sorption of this compound are organic carbon and, to a lesser extent, mineral fractions such as clays (B1170129) and metal oxides.

Organic Carbon: Organic carbon (OC) content is widely recognized as a primary determinant of PFAS sorption in sediments. nih.govresearchgate.netresearchgate.net A strong and significant linear relationship has been found between the sorption coefficients (Kd) of various PFAS, including PFOS and perfluorooctanoic acid (PFOA), and the OC content of estuarine sediments. nih.gov This indicates that hydrophobic interactions between the fluorinated carbon tail of the PFAS molecule and the organic matter in the sediment are a major sorption mechanism. researchgate.netresearchgate.net For a range of PFAS, sorption affinity increases with the hydrophobicity of the compound, which is generally related to the length of the perfluorocarbon chain. researchgate.net While the quantity of organic carbon is crucial, some research has explored the role of the quality or nature of the organic matter, though findings suggest that OC content is the more dominant factor for PFAS sorption in many sediments. nih.gov

Mineral Surfaces: While organic matter is often the primary sorbent, mineral surfaces in sediments, such as clays and iron or aluminum (hydr)oxides, can also contribute to PFAS sorption. researchgate.net Electrostatic interactions are the main driving force for sorption to these surfaces. itrcweb.org For instance, the sorption of 6:2 chlorinated polyfluorinated ether sulfonate (F-53B) to alumina (B75360) nanomaterials was found to be driven by electrostatic attraction and agglomeration effects. pfascentral.org The surface charge of these minerals is pH-dependent, and under acidic conditions, they can develop a positive charge, attracting anionic PFAS.

The following table summarizes the sorption coefficients of selected PFAS to sediment, highlighting the role of organic carbon.

| Compound | Sediment Type | Organic Carbon Content (%) | Log Kd (L/kg) | Reference |

|---|---|---|---|---|

| PFOS | Estuarine | 0.5 - 4.5 | 1.48 (median) | nih.gov |

| PFOA | Estuarine | 0.5 - 4.5 | 0.52 (median) | nih.gov |

| PFHxS | Estuarine | 0.5 - 4.5 | 0.45 (median) | nih.gov |

| PFOS | Marine | Variable | ~10 times higher in seawater than freshwater | researchgate.net |

Implications of Sorption Characteristics for Environmental Retention

The sorption characteristics of this compound have significant implications for its retention and mobility in the environment. Strong sorption to soil and sediment particles leads to increased retention and reduced mobility in aquatic and terrestrial systems. This means the compound is likely to accumulate in the solid phases of the environment, such as riverbeds, lake bottoms, and soil horizons with high organic matter content. researchgate.net

Sediments can act as long-term sinks and secondary sources of PFAS contamination. researchgate.net Compounds with higher sorption coefficients, like many long-chain PFAS, will be more effectively removed from the water column and sequestered in the sediment. researchgate.net However, changes in environmental conditions, such as pH or ionic strength, could potentially lead to the desorption and re-release of these compounds into the overlying water. The strong sorption of some PFAS also implies that their transport in surface water systems may be significantly associated with the movement of suspended particulate matter.

Atmospheric Transport and Deposition Processes

Volatilization from Aqueous and Terrestrial Surfaces

The volatilization of this compound from aqueous and terrestrial surfaces is generally expected to be low due to its properties as a salt. In water, it will dissociate into the potassium cation and the 9-chloroperfluorononanoate anion. Ionic forms of PFAS are non-volatile. nih.gov However, the potential for volatilization can increase under certain conditions.

For acidic PFAS, volatilization from water can be affected by pH. At lower pH values, the anionic form can become protonated, forming the more volatile acidic species. itrcweb.org Furthermore, the presence of organic solvents can significantly increase the proportion of the nonionic, more volatile form of PFAS. nih.govresearchgate.net For example, in environments contaminated with firefighting foams, which can contain organic solvents, the volatilization of PFAS could be a more significant transport pathway. nih.gov While direct data for this compound is limited, the general principles suggest that its volatilization from water and soil surfaces is not a primary transport mechanism unless influenced by low pH or the presence of organic co-solvents. researchgate.net

Long-Range Atmospheric Transport Potential

While ionic PFAS like this compound have low volatility, they can still undergo long-range atmospheric transport, primarily through association with airborne particles. battelle.org Sea spray aerosols have been identified as a significant medium for the transport of PFAS over long distances. theguardian.comnih.gov Studies have shown that PFAS can become highly enriched in sea spray aerosols relative to their concentrations in seawater, allowing them to be carried thousands of kilometers in the atmosphere before being deposited back onto land or water. theguardian.comnih.gov

Volatile precursor compounds, which can be transported in the vapor phase over long distances, can degrade in the atmosphere to form more persistent PFAAs like 9-chloroperfluorononanoate. researchgate.netnih.gov Therefore, the presence of such compounds in remote regions is often a result of the atmospheric transport and subsequent transformation of these precursors. researchgate.net The long-range transport of PFAS is a key process responsible for their global distribution, including their detection in remote environments like the Arctic and Antarctic. battelle.orgresearchgate.net

Wet and Dry Deposition Pathways

The removal of this compound from the atmosphere occurs through wet and dry deposition.

Wet Deposition: This process, which includes rain and snow, is considered the dominant mechanism for removing particle-associated PFAS from the atmosphere. researchgate.net Rainfall can effectively scavenge long-chain PFAS from the atmosphere. researchgate.net Studies measuring PFAS in precipitation have found a variety of these compounds, indicating that wet deposition is a significant pathway for their entry into aquatic and terrestrial ecosystems. unc.eduacs.org For instance, a study in Wilmington, NC, found that the estimated annual flux of six PFAS was significantly higher for wet deposition (30 μg m⁻² day⁻¹) compared to dry deposition (1.4 μg m⁻² day⁻¹). unc.edu

Dry Deposition: This involves the gravitational settling of particulate matter and the direct transfer of gaseous compounds to surfaces. While generally considered less efficient than wet deposition for removing PFAS from the atmosphere, it is still a relevant pathway. researchgate.netunc.edu Ionic PFAS tend to be associated with airborne particulate matter, with their distribution between fine and coarse particles potentially influencing deposition patterns. unc.edu

The following table presents data on the atmospheric deposition of selected PFAS.

| Location | Deposition Type | Compound(s) | Concentration/Flux | Reference |

|---|---|---|---|---|

| Wilmington, NC, USA | Wet Deposition | Total of six PFAS | Up to 110 ng/L | unc.edu |

| Wilmington, NC, USA | Dry Deposition | Total of six PFAS | 0.3–29 ng m⁻² day⁻¹ | unc.edu |

| Northern Germany | Wet Deposition | ΣPFAS | 1.6-48.6 ng/L | researchgate.net |

| Great Lakes, USA/Canada | Wet Deposition | Σ₄₁PFAS | 2.4–4.5 ng/L (median range) | acs.org |

Analytical Methodologies for Environmental Research

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Potassium 9-chloroperfluorononanoate, ensuring its isolation from complex environmental matrices and minimizing interferences. The choice of technique is highly dependent on the nature of the sample, whether it be water, soil, or biological tissues.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) stands as the most prevalent and effective technique for the extraction and pre-concentration of this compound and other per- and polyfluoroalkyl substances (PFAS) from aqueous samples. restek.comnih.gov This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent.

Weak anion exchange (WAX) cartridges are frequently specified for the extraction of a broad range of PFAS, including chlorinated variants like 9-chlorohexadecafluoro-3-oxanonane-1-sulfonic acid (9Cl-PF3ONS), from drinking water, as outlined in regulatory methods such as EPA Method 533. sepscience.comepa.gov The WAX sorbent typically combines a hydrophobic polymer backbone with a weak anion exchange functional group, allowing for a dual retention mechanism. chromatographyonline.com This is particularly effective for capturing anionic compounds like the dissociated form of this compound.

A study on the analysis of F-53B (a common synonym for this compound) in bottled water, tea, and juice samples successfully utilized a specialized SPE procedure with Presep PFC-II cartridges. nih.gov This method demonstrated high recovery rates, ranging from 80.4% to 118.8%, highlighting the efficacy of SPE for these complex matrices. nih.gov Other sorbents, such as polystyrene-divinylbenzene (SDVB) and various proprietary mixed-mode polymeric adsorbents, have also been employed for PFAS extraction. nih.govchromatographyonline.com

Table 1: Examples of Solid-Phase Extraction Sorbents for PFAS Analysis

| Sorbent Type | Mechanism of Action | Typical Applications | Reference |

| Weak Anion Exchange (WAX) | Mixed-mode (ion exchange and hydrophobic interaction) | Drinking water, aqueous samples with anionic PFAS | sepscience.comchromatographyonline.com |

| Polystyrene-divinylbenzene (SDVB) | Hydrophobic interaction | Drinking water | chromatographyonline.com |

| Presep PFC-II | Proprietary | Bottled water, tea, juice | nih.gov |

| Bamboo Charcoal | Adsorption | Environmental water samples | nih.gov |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approaches

The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for the extraction of various contaminants, including PFAS, from solid and semi-solid matrices. mdpi.com This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE).

While the application of QuEChERS specifically for this compound in soil and biota is an area of ongoing research, the general principles are applicable. For soil samples, which have a low moisture content, a rehydration step is often necessary before extraction. mdpi.com The choice of d-SPE sorbent is crucial for removing matrix interferences; common sorbents include primary secondary amine (PSA) for the removal of fatty acids and sugars, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments.

A study comparing QuEChERS with other extraction methods for multiclass pesticides in soil found it to be the most efficient procedure, with satisfactory recoveries for a significant number of analytes. mdpi.com This suggests its potential for the effective extraction of this compound from similar solid matrices.

Matrix-Specific Extraction Protocols (e.g., Water, Soil, Biota)

The extraction protocol for this compound must be tailored to the specific environmental matrix to achieve optimal recovery and minimize matrix effects.

Water: For aqueous samples such as surface water, groundwater, and wastewater, SPE is the gold standard. thermofisher.comresearchgate.net The general procedure involves passing a known volume of the water sample through a pre-conditioned SPE cartridge, followed by washing steps to remove interferences, and finally eluting the analyte with a suitable solvent, often methanol (B129727) or a basic methanol solution. nih.gov

Soil and Sediment: The extraction of this compound from soil and sediment is more complex due to the strong interactions between the analyte and the solid matrix. A common approach involves an initial extraction with an organic solvent, such as methanol or acetonitrile (B52724), often aided by sonication or pressurized liquid extraction (PLE). acs.org A recent study on AFFF-contaminated soil demonstrated that the addition of ammonia (B1221849) to the extraction solvent significantly enhanced the extraction yield of cationic and zwitterionic PFAS. chromatographyonline.com Following extraction, a clean-up step, typically using SPE, is essential to remove co-extracted matrix components.

Biota: Analyzing biological tissues for this compound presents significant challenges due to the high lipid and protein content. rupahealth.com Extraction methods often employ basic methanol or acetonitrile to disrupt cell membranes and extract the analyte. nih.gov Subsequent cleanup is critical and may involve multiple steps, including SPE with WAX cartridges and the use of adsorbents like GCB to remove lipids and pigments. Isotope dilution, where a labeled internal standard of the analyte is added at the beginning of the sample preparation process, is highly recommended to correct for matrix effects and extraction losses.

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification.

Liquid Chromatography (LC) with Advanced Separation Phases

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the cornerstone of PFAS analysis, offering high sensitivity and selectivity. nih.govchromatographyonline.com The choice of the stationary phase within the LC column is critical for achieving the desired separation.

Reverse-phase liquid chromatography (RPLC) is the most common mode of separation for PFAS. researchgate.net C18 columns, which utilize a nonpolar stationary phase, are widely used and have proven effective for the separation of a broad range of PFAS, including this compound. sepscience.comchromatographyonline.comsigmaaldrich.com

To enhance separation efficiency and address the challenges posed by the increasing number of identified PFAS, including isomers, more advanced separation phases are being utilized. These include:

Phenyl-Hexyl Phases: These columns offer alternative selectivity to traditional C18 phases due to pi-pi interactions between the phenyl groups and the analytes, which can be beneficial for separating aromatic or unsaturated compounds. chromatographyonline.com

Fluorinated Phases (e.g., F5): These phases are designed to have unique interactions with fluorinated analytes like PFAS, potentially offering improved retention and separation of closely related compounds. chromatographyonline.com

Superficially Porous Particle (SPP) or Fused-Core® Columns: These columns contain solid core particles with a porous outer layer, which allows for faster and more efficient separations at lower backpressures compared to fully porous particle columns. sepscience.comsigmaaldrich.com This technology is particularly advantageous for high-throughput environmental analysis.

The use of a delay column installed before the injector is a common practice in PFAS analysis to chromatographically separate background contamination originating from the LC system itself from the analytes of interest in the sample. sigmaaldrich.com

Table 2: Common Liquid Chromatography Parameters for 9Cl-PF3ONS Analysis

| Parameter | Typical Setting | Reference |

| Column | C18, Ascentis® Express PFAS | sepscience.comsigmaaldrich.com |

| Mobile Phase A | 5 mmol/L Ammonium Acetate in Water | nih.gov |

| Mobile Phase B | Methanol | nih.gov |

| Gradient Elution | Typically starting with a high aqueous phase and ramping up the organic phase | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in negative ion mode | chromatographyonline.comnih.gov |

Ion Chromatography (IC) for Product Analysis

Ion chromatography (IC) is a powerful technique for the separation and determination of ionic species. chromatographyonline.com While LC-MS/MS is the primary tool for targeted, quantitative analysis of this compound, IC plays a significant role in PFAS analysis, particularly as a screening tool.

Combustion Ion Chromatography (CIC) is an emerging technique for the analysis of total adsorbable organic fluorine (AOF). thermofisher.comchromatographyonline.com In this method, the sample is combusted at a high temperature, and the resulting gases are passed through an absorption solution, which is then analyzed by IC to determine the total fluorine content. thermofisher.com This provides a measure of the total PFAS burden in a sample, including unknown and emerging compounds that may not be included in targeted analyses.

While direct analysis of the intact this compound molecule by IC is less common than LC-MS/MS, IC can be coupled with mass spectrometry (IC-MS) to provide sensitive and selective analysis of ionic PFAS. chromatographyonline.com This approach can be particularly useful for separating and detecting short-chain and more polar PFAS that may be challenging to retain on traditional reverse-phase LC columns. The development of IC-MS methods offers a complementary approach to RPLC-MS/MS for a more comprehensive understanding of PFAS contamination. chromatographyonline.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the analysis of this compound. The high sensitivity and specificity of MS-based methods are essential for detecting the trace levels at which this compound is often found in the environment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the targeted quantification of this compound. This method offers exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the molecule.

In a typical LC-MS/MS analysis, the sample extract is first introduced into a liquid chromatograph, where this compound is separated from other compounds in the matrix based on its physicochemical properties. Following chromatographic separation, the analyte enters the mass spectrometer. In the electrospray ionization (ESI) source, typically operated in negative ion mode, the potassium salt dissociates, and the 9-chloroperfluorononanoate anion is generated.

This precursor ion is then selected in the first quadrupole of the tandem mass spectrometer and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the precursor's structure. For the closely related and commercially known compound, 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (F-53B), a specific precursor-to-product ion transition of m/z 531 > 351 has been utilized for its quantification. jst.go.jp This transition indicates the loss of a significant portion of the molecule, providing a highly specific signature for detection.

The sensitivity of these methods is critical for environmental monitoring. Studies have reported the ability to achieve low limits of detection (LOD) and limits of quantification (LOQ) for F-53B in various sample matrices. For instance, in the analysis of bottled water, tea, and juice, LODs have been reported in the range of 0.1 to 0.8 ng/mL, with LOQs from 0.2 to 1.6 ng/mL. jst.go.jpnih.gov

Table 1: LC-MS/MS Parameters and Performance for F-53B Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | nih.gov |

| Precursor Ion (Q1) | m/z 531 | jst.go.jp |

| Product Ion (Q3) | m/z 351 | jst.go.jp |

| Limit of Detection (LOD) | 0.1 - 0.8 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.2 - 1.6 ng/mL | nih.gov |

This interactive table summarizes key parameters from a study on F-53B analysis.

While LC-MS/MS is ideal for targeted analysis, high-resolution mass spectrometry (HRMS) is a powerful tool for suspect and non-target screening, which aims to identify new or unexpected PFAS, including chlorinated variants like this compound. nih.govnih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of elemental compositions for detected ions.

In a non-target screening workflow, HRMS can detect ions with a mass-to-charge ratio corresponding to the theoretical exact mass of the 9-chloroperfluorononanoate anion. youtube.com The high mass accuracy of these instruments helps to distinguish the target compound from other co-eluting matrix components with the same nominal mass. The presence of chlorine can be further investigated by examining the characteristic isotopic pattern, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

Furthermore, HRMS can acquire MS/MS data for all detected ions, which can then be used to identify potential PFAS by searching for characteristic fragment ions or neutral losses (e.g., loss of CO₂). This approach is invaluable for tentatively identifying emerging PFAS for which analytical standards are not yet available. acs.orgosti.gov

To achieve the highest degree of accuracy and precision in quantification, isotope dilution mass spectrometry is the preferred method. nih.gov This technique involves "spiking" a sample with a known amount of a stable isotope-labeled version of the target analyte before sample preparation and analysis. epa.govepa.gov For this compound, this would involve using a standard such as ¹³C-labeled 9-chloroperfluorononanoate.

This isotopically labeled standard behaves almost identically to the native compound throughout the extraction, cleanup, and ionization processes. Any loss of the native analyte during sample workup will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final MS analysis, it is possible to correct for these losses and any matrix effects (ion suppression or enhancement), leading to a more accurate quantification. gov.bc.ca Regulatory methods for PFAS analysis, such as those from the U.S. Environmental Protection Agency, often mandate the use of isotope dilution to ensure data of the highest quality. epa.gov

Method Validation and Quality Assurance in Environmental Monitoring and Research

Ensuring the accuracy and reliability of analytical data is paramount in environmental monitoring and research, especially for emerging contaminants like this compound. Method validation and robust quality assurance/quality control (QA/QC) procedures are essential for generating defensible data that can be used for regulatory purposes and to understand the fate and transport of such compounds in the environment.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For PFAS analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity. mdpi.comnih.gov

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Similar PFAS Compounds in Environmental Matrices

| Matrix | Analyte Class | Typical LOD Range | Typical LOQ Range | Analytical Technique |

| Drinking Water | PFCAs, PFSAs | 0.001 - 0.331 ng/L | 0.01 - 2.00 ng/L | LC-MS/MS |

| Seawater | PFCAs, PFSAs | 0.01 - 0.08 ng/L | 0.03 - 0.24 ng/L | LC-MS/MS |

| Marine Sediment | PFCAs, PFSAs | 0.002 - 0.018 ng/g | 0.004 - 0.054 ng/g | LC-MS/MS |

| Waste Leachate | Various PFAS | - | 3 - 53 ng/L (instrumental) | UPLC-MS/MS |

This table presents representative data for various PFAS compounds to illustrate typical detection capabilities and is not specific to this compound. Data sourced from multiple studies. uliege.bemdpi.com

Recovery Efficiencies and Matrix Effects

When analyzing environmental samples, the analyte of interest must first be extracted from the sample matrix (e.g., water, soil, sediment). The recovery efficiency is the percentage of the analyte that is successfully extracted and processed through the entire analytical method. Ideally, recovery should be close to 100%, but in practice, it can be affected by the sample preparation technique and the physicochemical properties of the analyte. For many PFAS, recovery rates between 70% and 120% are generally considered acceptable. mdpi.com

Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. These effects can either suppress or enhance the signal, leading to underestimation or overestimation of the analyte's concentration. Matrix effects are a significant challenge in the analysis of PFAS in complex environmental samples like wastewater and soil. uliege.benih.gov To compensate for matrix effects, isotopically labeled internal standards are often used. nih.gov

The analysis of chlorinated PFAS in various environmental matrices has shown that recovery efficiencies and matrix effects can be highly variable. For instance, in a study analyzing various PFAS in fruits and vegetables, recoveries of 38-44 different PFAS fell within the 50-150% range for samples spiked at 1 ng/g, depending on the matrix. nih.gov In the analysis of surface and groundwater, recovery percentages for a suite of PFAS were found to be between 74% and 114%, while for more complex waste leachate, the range was broader at 26% to 153%. uliege.be

Table 2: Representative Recovery Efficiencies and Matrix Effects for PFAS in Different Environmental Matrices

| Environmental Matrix | Analyte Class | Typical Recovery Efficiency (%) | Observed Matrix Effects |

| Groundwater | Various PFAS | 74 - 114 | Generally low to moderate |

| Surface Water | Various PFAS | 74 - 114 | Generally low to moderate |

| Wastewater Effluent | PFCAs, PFSAs | 67.3 - 112 | Significant suppression or enhancement |

| Waste Leachate | Various PFAS | 26 - 153 | High, often requiring correction |

| Fruits and Vegetables | PFEAs and other PFAS | 50 - 150 (matrix dependent) | Significant, compensated by matrix factors |

This table presents representative data for various PFAS compounds to illustrate the impact of different matrices and is not specific to this compound. Data sourced from multiple studies. uliege.bemdpi.comnih.gov

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For chlorinated PFAS, these mechanisms are of particular interest as they may offer pathways for transformation that are not available to their fully fluorinated counterparts.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This can occur directly through the absorption of light by the compound itself or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Under Environmentally Relevant Wavelengths

Direct photolysis of PFAS typically requires high-energy, short-wavelength ultraviolet (UV) light, which is not always environmentally relevant. Specific studies on the direct photolysis of Potassium 9-chloroperfluorononanoate under natural sunlight conditions are limited. However, research on other PFAS suggests that direct photolysis in the environmentally relevant UV spectrum is generally a slow process. For instance, the photodecomposition of perfluorooctanoic acid (PFOA) is more efficient under shorter UV wavelengths (e.g., 185 nm) than under 254 nm. nih.gov Given the structural stability of the perfluoroalkyl chain, significant direct photolytic degradation of this compound under typical environmental conditions is not expected to be a primary degradation pathway.

Indirect Photolysis via Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH), is a more significant pathway for the degradation of many organic pollutants. A study on the degradation of chlorinated PFAS, including the structurally similar F-53B, under UV/sulfite treatment demonstrated that after an initial reductive dechlorination step, subsequent oxidation by hydroxyl radicals leads to nearly 100% defluorination. researchgate.net This suggests that in environments where hydroxyl radicals are generated, such as in sunlit surface waters containing natural photosensitizers, indirect photolysis could contribute to the transformation of this compound.

The process involves the generation of hydrated electrons (e-aq) under UV/sulfite conditions, which leads to the cleavage of the C-Cl bond. appliedmineralogy.comresearchgate.net This initial step is crucial as it makes the molecule more susceptible to further degradation. The subsequent attack by hydroxyl radicals on the resulting intermediates can lead to the breakdown of the carbon chain and the release of fluoride (B91410) ions. researchgate.net

Hydrolysis in Aqueous Systems

Advanced Oxidation Processes (AOPs) in Remediation Science Context

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals. These processes are highly relevant in the context of remediation for persistent compounds like PFAS.

A study on the degradation of F-53B using a UV/sulfite system provides significant insights. researchgate.net This "advanced reduction" process initiates degradation through reductive dechlorination by hydrated electrons, followed by multiple pathways including hydrogenation, sulfonation, and an unexpected hydroxylation pathway that converts the terminal ClCF2− group into a carboxyl group (−OOC−). appliedmineralogy.comresearchgate.net This hydroxylation is critical for promoting rapid and deep defluorination. appliedmineralogy.comresearchgate.net The subsequent treatment of the residue with hydroxyl radicals resulted in almost complete defluorination. researchgate.net

| AOP Treatment of F-53B (a structural analog) | Key Findings | Reference |

| UV/Sulfite Treatment | Initial reductive dechlorination by hydrated electrons (e-aq). | appliedmineralogy.comresearchgate.net |

| Multiple subsequent pathways: hydrogenation, sulfonation, dimerization. | appliedmineralogy.comresearchgate.net | |

| Unexpected hydroxylation pathway converting ClCF2− to −OOC−, enhancing defluorination. | appliedmineralogy.comresearchgate.net | |

| HO• Oxidation of Residue | Leads to approximately 100% defluorination. | researchgate.net |

Electrochemical Oxidation Pathways and Mechanisms

Electrochemical oxidation has emerged as a promising technology for the degradation of PFAS. This method typically employs anodes with high oxygen evolution potential, such as boron-doped diamond (BDD) or Magnéli phase titanium suboxide (Ti4O7), to generate powerful oxidizing agents, including hydroxyl radicals, and to facilitate direct electron transfer from the PFAS molecule. mdpi.comnih.gov

While specific studies on the electrochemical oxidation of this compound are scarce, research on other PFAS, such as perfluorooctanesulfonate (B1231939) (PFOS) and PFOA, provides a general understanding of the potential mechanisms. The degradation is believed to be initiated by a direct electron transfer from the functional group (sulfonate or carboxylate) to the anode. acs.org This is often followed by a series of reactions involving hydroxyl radicals, leading to the sequential removal of CF2 units and, ultimately, mineralization to carbon dioxide, sulfate, and fluoride ions. appliedmineralogy.com

For chlorinated PFAS, the presence of the chlorine atom could influence the electrochemical degradation pathway. A study on PFOA degradation in the presence of chloride ions showed a synergistic effect of hydroxyl and chlorine radicals (Cl•), where the chlorine radical could trigger the initial degradation step. nih.gov It is plausible that a similar mechanism could be at play for this compound, where the C-Cl bond could be an initial site of oxidative attack.

| Electrochemical Oxidation of PFAS | Anode Material | Key Mechanistic Aspects | Reference |

| PFOS | Ti/TiO2-NTs/Ag2O/PbO2 | Degradation initiated by the dissociation of the sulfonic group. | appliedmineralogy.com |

| PFOS | Boron-Doped Diamond (BDD) | Rate-limiting step is likely direct electron transfer. | acs.org |

| PFOA | Not specified (in presence of NaCl) | Synergistic effect of •OH and Cl• radicals; Cl• triggers the initial reaction. | nih.gov |

| PFAS in general | Ti4O7 | Direct anodic oxidation and indirect oxidation by hydroxyl radicals. | nih.gov |

Hydrothermal Degradation Investigations

Hydrothermal treatment is an emerging technology for the destruction of per- and polyfluoroalkyl substances (PFAS). nih.govresearchgate.net This process utilizes water at elevated temperatures (subcritical or supercritical conditions) and pressures to break down persistent organic pollutants. nih.govserdp-estcp.milnsf.gov While specific studies focusing solely on the hydrothermal degradation of this compound are limited, research on related PFAS compounds provides valuable insights into its potential behavior under these conditions.

Hydrothermal alkaline treatment (HALT), which involves the addition of a base like sodium hydroxide (B78521), has been shown to be effective in destroying and defluorinating a wide range of PFAS, including structurally similar compounds. serdp-estcp.milnsf.gov The process is believed to proceed through nucleophilic attack at the polar head group of the PFAS molecule. serdp-estcp.mil For perfluoroalkyl sulfonic acids (PFSAs), which are known to be highly recalcitrant, hydrothermal treatment can achieve over 99% degradation. serdp-estcp.mildigitellinc.com Given that this compound contains a sulfonate group, it is anticipated that hydrothermal conditions, particularly with the addition of an alkali, could lead to its degradation. The presence of an ether linkage and a chlorine atom in its structure may influence the reaction pathways and efficiency compared to traditional PFSAs. uni-hamburg.de

Table 1: General Conditions for Hydrothermal Treatment of PFAS

| Parameter | Range | Reference |

|---|---|---|

| Temperature | 200 - 400 °C | nih.govserdp-estcp.milnih.gov |

| Pressure | 2 - 22 MPa | serdp-estcp.mildtic.mil |

This table presents general conditions for the hydrothermal treatment of various PFAS compounds, which may be applicable to this compound.

Mechanochemical Decomposition Studies

Mechanochemical destruction involves the use of mechanical energy, typically through ball milling, to induce chemical reactions. nih.govepa.gov This method has shown promise for the degradation of solid PFAS waste. epa.gov Research has indicated that this compound (as F-53B) is susceptible to mechanochemical decomposition.

In a study investigating the decomposition of F-53B in the presence of potassium hydroxide (KOH) through ball milling, complete degradation was achieved. mdpi.com It was observed that the monochloro-substituted F-53B degraded much faster than its fully perfluorinated counterpart, following first-order kinetics. mdpi.com This suggests that the presence of the chlorine atom, which creates a weaker C-Cl bond compared to the C-F bond, enhances the molecule's degradability under mechanochemical stress. uni-hamburg.demdpi.com The mechanism is proposed to involve a nucleophilic attack by the hydroxide anion at both the sulfonate group and the carbon-chlorine bond. mdpi.com

Another study highlighted that the replacement of a single fluorine atom with chlorine generally improves the degradability of the molecule. uni-hamburg.de Co-milling reagents such as quartz sand and potassium hydroxide are often used to facilitate the process, leading to the formation of inorganic fluoride compounds. epa.govrsc.org

Table 2: Mechanochemical Decomposition of F-53B

| Co-milling Reagent | Degradation Efficiency | Key Finding | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Full degradation | Faster degradation than perfluorinated analogue | mdpi.com |

This table summarizes findings from studies on the mechanochemical decomposition of F-53B and related PFAS.

Biotic Degradation Mechanisms

Biodegradation Potential in Aqueous and Terrestrial Environments

The biodegradation potential of this compound appears to be limited and highly dependent on environmental conditions. In a study investigating its fate in a soil-plant system with maize, F-53B was not observed to degrade into perfluoroalkyl acids (PFAAs). acs.orgnih.gov This suggests a high level of persistence in aerobic terrestrial environments.

However, under anaerobic conditions, there is evidence of biotransformation. Studies have shown that anaerobic microbial communities, such as those from wastewater sludge and aquifer materials, can reductively dechlorinate 6:2 Cl-PFESA. acs.org This process involves the removal of the chlorine atom and its replacement with a hydrogen atom. acs.org

Microbial Transformation Pathways and Intermediates

The primary microbial transformation pathway identified for this compound is reductive dechlorination. acs.org Under anaerobic conditions, microbial communities can transform 6:2 Cl-PFESA into its hydrogen-substituted analogue, 6:2 hydrogen-substituted polyfluorooctane ether sulfonate (6:2 H-PFESA). acs.orgacs.org This has been observed in both environmental microbial consortia and in vivo studies with rats. acs.orgacs.org

The transformation is believed to be a co-metabolic process rather than a direct respiratory pathway for the microorganisms. acs.org While the chlorine atom is removed, further degradation of the fluorinated carbon chain and the ether linkage appears to be highly limited, with 6:2 H-PFESA being a persistent metabolite. acs.orgacs.org Reductive defluorination of 6:2 Cl-PFESA has not been observed in these microbial systems. acs.org

Enzymatic Degradation Studies

Specific enzymatic degradation studies on this compound are scarce. However, the broader field of enzymatic degradation of halogenated compounds provides some theoretical basis for potential pathways. The initial step in the biotic transformation of this compound is dechlorination, which is catalyzed by enzymes. acs.org Reductive dehalogenases, for instance, are known to cleave carbon-halogen bonds. nih.gov

For the highly stable C-F bonds, enzymatic cleavage is more challenging. nih.gov While no specific enzyme has been identified for the degradation of this compound, enzymes like laccase and peroxidases have been shown to degrade other PFAS through radical-mediated reactions. researchgate.net Fluoroacetate dehalogenase is one of the few enzymes known to cleave a C-F bond directly via an SN2 reaction, but its activity is typically limited to simple fluorinated compounds. researchgate.netnih.gov The complex structure of this compound, with its ether linkage and long fluorinated chain, likely presents a significant challenge for direct enzymatic attack on the C-F bonds.

Identification and Characterization of Transformation Products

The primary and, to date, sole identified transformation product of the biotic degradation of this compound is 6:2 hydrogen-substituted polyfluorooctane ether sulfonate (6:2 H-PFESA) . acs.orgacs.org This product is formed through the reductive dechlorination of the parent compound by anaerobic microorganisms. acs.org

Studies on the photodegradation of F-53B, while outside the scope of biotic and abiotic pathways discussed above, have suggested that degradation can be initiated by dechlorination, followed by the sequential removal of CF2 units. plu.mxresearchgate.net While the degradation method is different, this provides a potential, though unconfirmed, model for further breakdown products should conditions allow for it.

Table 3: Identified Transformation Product of this compound

| Parent Compound | Degradation Pathway | Transformation Product | Environment/System | Reference |

|---|

This table details the confirmed transformation product of this compound under biotic conditions.

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 6:2 Cl-PFESA, F-53B |

| Perfluorooctane (B1214571) sulfonate | PFOS |

| Perfluoroalkyl acids | PFAAs |

Structural Elucidation of Stable and Transient Metabolites

The primary transformation pathway for this compound in various environmental and biological systems is reductive dechlorination. This process involves the cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of perfluorononanoic acid (PFNA) as the major and most stable metabolite. The identification of PFNA as a key metabolite has been consistently observed in studies investigating the biotransformation of 9-chloroperfluorononanoate in rats, microbial degradation by consortia from industrial wastewater, and transformation in anaerobic soil and sediment microcosms.

Beyond the stable PFNA metabolite, research indicates the formation of transient, shorter-chain perfluoroalkyl carboxylic acids (PFCAs). These metabolites result from the further degradation of PFNA. The specific structures of these transient intermediates are often challenging to elucidate due to their low concentrations and the analytical difficulties associated with separating and identifying a complex mixture of structurally similar PFAS compounds. Advanced analytical techniques, such as high-resolution mass spectrometry, are often necessary to tentatively identify these transient species.

The photochemical degradation of 9-chloroperfluorononanoate in water has also been shown to produce PFNA and other shorter-chain PFCAs. The initial step is the photolytic cleavage of the C-Cl bond, followed by subsequent degradation of the resulting PFNA radical.

Table 1: Identified Metabolites of this compound

| Metabolite Type | Compound Name | Formation Pathway |

|---|---|---|

| Stable | Perfluorononanoic acid (PFNA) | Reductive dechlorination, Photochemical degradation |

| Transient | Shorter-chain perfluoroalkyl carboxylic acids (PFCAs) | Further degradation of PFNA |

Assessment of Product Recalcitrance and Environmental Fate

The environmental fate of this compound and its degradation products is largely governed by their persistence and partitioning behavior in various environmental compartments. While the initial reductive dechlorination to PFNA represents a significant transformation, the resulting PFNA is a highly recalcitrant compound. Perfluoroalkyl carboxylic acids, including PFNA, are known for their exceptional stability due to the strength of the carbon-fluorine (C-F) bond, making them resistant to further biological and chemical degradation under most environmental conditions.

The environmental fate of 9-chloroperfluorononanoate is also influenced by its sorption behavior. The presence of the chlorine atom can affect how the compound partitions between water and solid phases, such as soil and sediment. Studies have shown that anaerobic environments can serve as important sinks for chlorinated perfluorinated compounds, where reductive dechlorination is a key transformation process.

Mass Balance Studies of Degradation Reactions

Mass balance studies are crucial for quantifying the extent of degradation and understanding the distribution of the parent compound and its metabolites in a given system. While specific mass balance studies exclusively focused on this compound are not extensively detailed in the public literature, the principles from studies on other PFAS in systems like wastewater treatment plants are applicable.

In a controlled degradation experiment, a mass balance approach would involve:

Quantifying the initial mass of this compound introduced into the system.

Monitoring the decrease in the concentration of the parent compound over time.

Simultaneously quantifying the formation and concentration of its primary metabolite, PFNA, and any detectable shorter-chain PFCAs.

Analyzing all phases of the system (e.g., aqueous, solid, and gaseous) to account for the distribution of all chemical species.

For instance, in a study on the biodegradation of 9-chloroperfluorononanoate by a microbial consortium, researchers observed the disappearance of the parent compound concurrent with the appearance of PFNA. By measuring the concentrations of both compounds over the course of the experiment, a mass balance can be calculated to determine the efficiency of the conversion and to ascertain if other significant, unquantified transformation products are being formed. Any discrepancy in the mass balance, where the sum of the masses of the parent compound and its identified metabolites is less than the initial mass of the parent compound, would suggest the formation of other undetected products or potential losses from the system (e.g., due to strong sorption or volatilization).

Bioaccumulation and Biotransformation in Ecological Systems

Bioaccumulation Potential in Aquatic Organisms

The accumulation of chemical substances in aquatic organisms from the surrounding water is known as bioconcentration, while bioaccumulation also includes uptake from dietary sources. For compounds like Potassium 9-chloroperfluorononanoate, both pathways are significant.

Aquatic organisms can absorb this compound and similar PFAS compounds through several mechanisms. Direct uptake from the water column occurs primarily through the gills during respiration. The large surface area of the gills provides an efficient interface for the transfer of dissolved chemicals into the bloodstream. Dermal absorption, or uptake through the skin, is another potential route, although generally considered less significant than gill uptake for most water-borne contaminants in fish.

Dietary intake represents a major pathway for the bioaccumulation of many persistent organic pollutants, including PFAS. nih.gov For fish and other predatory aquatic species, consuming contaminated prey can lead to significant body burdens of these compounds. Research on various PFAS has shown that dietary uptake can account for over 80% of the total uptake for fish in estuarine environments. nih.gov The efficiency of absorption across the gut is influenced by the specific properties of the compound and the physiology of the organism.

The physiological characteristics of an aquatic organism play a crucial role in the dynamics of bioaccumulation. Factors such as an organism's metabolic rate, size, lipid content, and feeding habits can all influence the extent to which a contaminant like this compound accumulates.

In fish, the binding of PFAS to proteins in the blood plasma and phospholipids (B1166683) in tissues is a key driver of accumulation. nih.gov For long-chain PFAS such as 9Cl-PF3ONS, partitioning to phospholipids appears to be a primary mechanism of bioaccumulation. nih.gov Renal elimination, a process where substances are filtered from the blood by the kidneys and excreted, is a significant removal pathway for some shorter-chain PFAS. However, for longer-chain compounds like 9Cl-PF3ONS, renal elimination is considered to be negligible, contributing to their persistence in the organism. nih.gov